Cas no 2172125-48-1 (3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid)

3-エチル-1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-2-メチルプロパノイルピペリジン-3-カルボン酸は、フルオレニルメトキシカルボニル(Fmoc)保護基を有するピペリジン誘導体です。この化合物は、ペプチド合成や有機合成において重要な中間体として利用され、特にFmoc基の選択的脱保護が可能な点が特徴です。分子内にカルボキシル基とアミノ基を併せ持つため、多様な化学修飾や結合反応に適しています。また、立体障害を軽減するメチル基とエチル基の配置により、反応性と溶解性のバランスが最適化されています。医薬品開発や材料科学分野での応用が期待される高純度の化合物です。

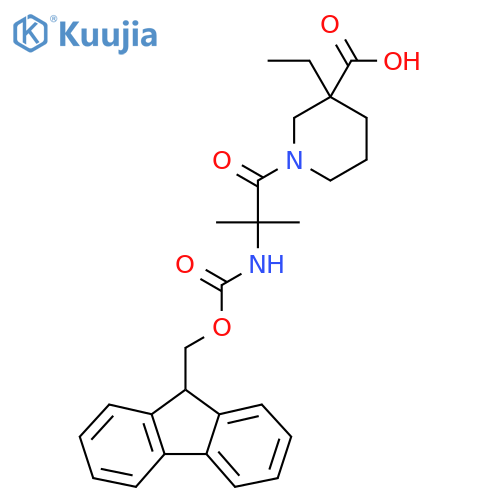

2172125-48-1 structure

商品名:3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid

3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid

- EN300-1493210

- 3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid

- 2172125-48-1

-

- インチ: 1S/C27H32N2O5/c1-4-27(24(31)32)14-9-15-29(17-27)23(30)26(2,3)28-25(33)34-16-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,22H,4,9,14-17H2,1-3H3,(H,28,33)(H,31,32)

- InChIKey: GKOWMVYHOQWPDQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CC)CN(C(C(C)(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 761

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1493210-50mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 50mg |

$707.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-1.0g |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1493210-250mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 250mg |

$774.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-2.5g |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1493210-5.0g |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1493210-2500mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 2500mg |

$1650.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-10000mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 10000mg |

$3622.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-1000mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 1000mg |

$842.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-5000mg |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 5000mg |

$2443.0 | 2023-09-28 | ||

| Enamine | EN300-1493210-0.05g |

3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |

2172125-48-1 | 0.05g |

$2829.0 | 2023-06-05 |

3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

2172125-48-1 (3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量